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molecular formula C13H14O3S2 B030784 2-(2-Thienyl)ethyl toluene-p-sulphonate CAS No. 40412-06-4

2-(2-Thienyl)ethyl toluene-p-sulphonate

Cat. No. B030784
M. Wt: 282.4 g/mol
InChI Key: HLPRKWVEMYDPAU-UHFFFAOYSA-N
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Patent
US05057613

Procedure details

A mixture was prepared from 20.8 g of 2-[2-(4-toluenesulfonyloxy)ethyl]thiophene, 5.4 g of sodium cyanide and 175 ml of dimethylsulfoxide and this mixture was heated to 90° C. The mixture was quenched by pouring it into saturated aqueous ammonium chloride solution and the resulting solution was extracted into ethyl acetate. The ethyl acetate solution was dried over sodium sulfate and the solvent was evaporated under reduced pressure to give crude 2-thiophenepropionitrile. This product was mixed with 175 ml of 1M diborane in tetrahydrofuran and allowed to stir at room temperature. The reaction was quenched in ethanol and methanolic hydrogen chloride was added. The white solid which formed was separated by filtration, washed with ether and dried in a vacuum oven to give 3-(2-thienyl)propylamine hydrochloride melting at about 197°-198° C.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O[CH2:11][CH2:12][C:13]2[S:14][CH:15]=[CH:16][CH:17]=2)(=O)=O)=CC=1.[C-:19]#[N:20].[Na+]>CS(C)=O>[S:14]1[CH:15]=[CH:16][CH:17]=[C:13]1[CH2:12][CH2:11][C:19]#[N:20] |f:1.2|

Inputs

Step One
Name
Quantity
20.8 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCC=1SC=CC1)C
Name
Quantity
5.4 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
175 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched
ADDITION
Type
ADDITION
Details
by pouring it into saturated aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate solution was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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